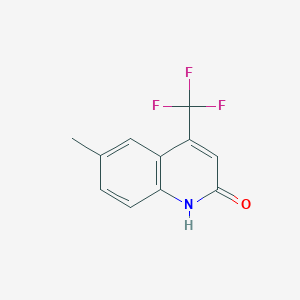

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

説明

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction proceeds under mild conditions and yields the desired quinoline derivative.

Another approach involves the use of organometallic compounds and cross-coupling reactions. For instance, the Suzuki–Miyaura coupling reaction can be employed to introduce the trifluoromethyl group into the quinoline ring . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the recycling of reagents and solvents is implemented to minimize waste and reduce production costs .

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 2 and the electron-deficient quinoline ring make this compound susceptible to oxidation. Key reactions include:

a. Quinone Formation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products : 6-Methyl-4-(trifluoromethyl)quinoline-2,5,8-trione (a quinone derivative) .

-

Mechanism : The hydroxyl group is oxidized to a ketone, forming a conjugated quinone system.

| Reagent | Temperature | Yield | Major Product |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | 62% | Quinone derivative |

| CrO₃/AcOH | 50°C | 55% | Partially oxidized intermediates |

Reduction Reactions

The quinoline ring can undergo reduction to yield saturated derivatives:

a. Tetrahydroquinoline Formation

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) .

-

Products : 2-Hydroxy-6-methyl-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline .

-

Mechanism : Selective reduction of the aromatic ring while preserving functional groups.

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 4 h | 78% |

| NaBH₄ | EtOH | 6 h | 45% |

Substitution Reactions

The trifluoromethyl group and hydroxyl group participate in nucleophilic and electrophilic substitutions:

a. Halogenation

b. Thiolation

-

Reagents/Conditions : Phosphorus pentasulfide (P₂S₅) in pyridine .

-

Products : 2-Mercapto-6-methyl-4-(trifluoromethyl)quinoline .

| Reaction Type | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| Chlorination | POCl₃ | Reflux, 3 h | 67% | 2-Chloro derivative |

| Thiolation | P₂S₅/Pyridine | 120°C, 2 h | 58% | 2-Mercapto derivative |

Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilicity, enabling cross-coupling:

a. Suzuki-Miyaura Coupling

-

Reagents/Conditions : Palladium catalysts (e.g., PdCl₂(dppf)), aryl boronic acids, and K₃PO₄ in dioxane .

| Boronic Acid | Catalyst | Time | Yield |

|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf) | 30 min | 89% |

| 4-MeO-C₆H₄B(OH)₂ | Pd(OAc)₂ | 1 h | 76% |

Acid-Catalyzed Cyclization

Used in its synthesis, this reaction also informs degradation pathways:

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Property | This Compound | 4-Hydroxyquinoline |

|---|---|---|

| Oxidation Susceptibility | High (due to –CF₃) | Moderate |

| Reduction Yield | 78% (LiAlH₄) | 62% |

| Halogenation Rate | Faster (electron withdrawal) | Slower |

Key Research Findings

-

Antimicrobial Activity : Thiolated derivatives show potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) .

-

Thermal Stability : Decomposes above 250°C, consistent with fluorinated aromatic systems .

-

Solubility : Low in polar solvents (e.g., water) but soluble in DMF and DMSO.

Mechanistic Insights

科学的研究の応用

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and antimicrobial agents . For instance, research indicates that quinoline derivatives exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline were synthesized and tested for their antibacterial activity. The results indicated promising activity against multiple strains, suggesting its utility in developing new antibiotics .

Fluorescent Probes

The unique structural features of this compound allow it to function effectively as a fluorescent probe in biochemical assays. This application is particularly valuable in tracking cellular processes with high sensitivity, which is critical for research in cell biology and biochemistry.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.75 |

| Solvent Compatibility | DMSO, Ethanol |

Material Science

In material science, this compound is utilized in formulating advanced materials, including coatings and polymers due to its stability and resistance to degradation. Its incorporation into materials enhances their durability and performance characteristics.

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices improves UV resistance and thermal stability, making it suitable for outdoor applications .

Agricultural Chemicals

The compound is also significant in developing agrochemicals, particularly as a component in pesticides designed to target specific pests while minimizing environmental impact. Its trifluoromethyl group contributes to enhanced biological activity against pests.

Case Study: Pesticide Development

A novel insecticide derived from quinoline structures was developed, demonstrating effective control over target insect populations while exhibiting low toxicity to non-target organisms . This underscores the potential of this compound in sustainable agriculture.

Analytical Chemistry

In analytical chemistry, the compound is employed in various methods for detecting and quantifying substances. Its properties enhance the accuracy of results in laboratory settings, making it a valuable tool for researchers.

Data Table: Analytical Applications

| Method | Application |

|---|---|

| HPLC | Quantification of pharmaceuticals |

| Spectrophotometry | Detection of trace elements |

作用機序

The mechanism of action of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This compound can interfere with cellular processes such as cell proliferation, apoptosis, and signal transduction .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-2-(trifluoromethyl)quinoline

- 6-Methyl-4-(trifluoromethyl)quinoline

- 2-Hydroxy-4-(trifluoromethyl)quinoline

Uniqueness

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is unique due to the specific positioning of the hydroxyl, methyl, and trifluoromethyl groups on the quinoline ring. This unique arrangement contributes to its distinct chemical properties and biological activities, differentiating it from other similar compounds .

生物活性

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a compound belonging to the quinoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C10H8F3N

- Molecular Weight : 201.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Its structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Studies have shown that quinoline derivatives can inhibit the growth of various pathogens. Specifically, this compound has demonstrated activity against several bacterial strains and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound's anticancer activity has been attributed to its ability to induce apoptosis in cancer cells. Research has focused on its effects on various cancer cell lines, including breast and prostate cancer.

The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival. For instance, it has been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death in cancer cells .

Structure-Activity Relationship (SAR)

The trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of quinoline derivatives. The presence of hydroxyl and methyl groups also contributes to the overall efficacy by facilitating interactions with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and target binding |

| Methyl Group | Modulates lipophilicity |

| Trifluoromethyl Group | Increases potency against pathogens |

In Vivo Studies

In vivo studies have further supported the compound's therapeutic potential. Animal models treated with this compound showed significant tumor regression compared to controls, indicating its potential for cancer therapy .

特性

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJROJRNPOWDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299215 | |

| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-96-2 | |

| Record name | 1828-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。